molecular formula C17H20Cl2N2O2 B3910293 1-cyclohexyl-N-(2,5-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-cyclohexyl-N-(2,5-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B3910293
M. Wt: 355.3 g/mol
InChI Key: XUOJSIAVVYTAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-N-(2,5-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as CP 55,940, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptors and has shown to have various biochemical and physiological effects.

Mechanism of Action

CP 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various biochemical and physiological effects. CP 55,940 has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects:
CP 55,940 has shown to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antiemetic effects. CP 55,940 has also been shown to affect the cardiovascular system and the immune system. It has been suggested that CP 55,940 may have therapeutic potential in the treatment of various disorders, such as chronic pain, anxiety, and nausea.

Advantages and Limitations for Lab Experiments

One of the advantages of using CP 55,940 in lab experiments is its potency and selectivity for the cannabinoid receptors. It allows researchers to study the effects of cannabinoids on various physiological processes with high specificity. However, CP 55,940 also has some limitations. It has been shown to be cytotoxic in some cell lines, and its effects may not always reflect the effects of endocannabinoids in vivo.

Future Directions

There are several future directions for the study of CP 55,940. One direction is to investigate the potential therapeutic uses of CP 55,940 in the treatment of various disorders, such as chronic pain, anxiety, and nausea. Another direction is to study the effects of CP 55,940 on the endocannabinoid system in different tissues and organs. Further research is also needed to understand the mechanisms underlying the cytotoxic effects of CP 55,940 and to develop safer synthetic cannabinoids for scientific research.

Scientific Research Applications

CP 55,940 has been extensively used in scientific research to study the endocannabinoid system and its effects on various physiological processes. It has been used in in vitro and in vivo studies to investigate the role of the endocannabinoid system in pain, inflammation, anxiety, and addiction. CP 55,940 has also been used to study the pharmacological effects of cannabinoids on the central nervous system.

properties

IUPAC Name

1-cyclohexyl-N-(2,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O2/c18-12-6-7-14(19)15(9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOJSIAVVYTAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-N-(2,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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